molecular formula C18H15N7O5 B13841227 PteroicAcidNHSEster

PteroicAcidNHSEster

Cat. No.: B13841227
M. Wt: 409.4 g/mol
InChI Key: NMIVTDMJQNIWAK-UHFFFAOYSA-N
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Description

Pteroic Acid NHS Ester, also known as 4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, 2,5-dioxo-1-pyrrolidinyl ester, is a compound with the molecular formula C₁₈H₁₅N₇O₅ and a molecular weight of 409.36 g/mol . This compound is a derivative of pteroic acid and is used in various biochemical applications due to its ability to form stable amide bonds with primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pteroic Acid NHS Ester typically involves the reaction of pteroic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of Pteroic Acid NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Pteroic Acid NHS Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pteroic Acid NHS Ester is widely used in scientific research due to its ability to form stable amide bonds. Some of its applications include:

    Chemistry: Used in the synthesis of various amide-containing compounds.

    Biology: Utilized in the labeling of biomolecules such as proteins and peptides.

    Medicine: Employed in the development of drug delivery systems and diagnostic assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pteroic Acid NHS Ester involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, such as the amino groups in proteins and peptides. This reactivity allows for the efficient labeling and modification of biomolecules . The molecular targets and pathways involved include the formation of covalent bonds with amino groups, leading to the creation of stable conjugates.

Comparison with Similar Compounds

Pteroic Acid NHS Ester is unique due to its high reactivity and stability. Similar compounds include:

In comparison, Pteroic Acid NHS Ester stands out due to its specific structure, which combines the properties of pteroic acid and the reactivity of the NHS ester group, making it highly useful in various biochemical applications.

Properties

Molecular Formula

C18H15N7O5

Molecular Weight

409.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate

InChI

InChI=1S/C18H15N7O5/c19-18-23-15-14(16(28)24-18)22-11(8-21-15)7-20-10-3-1-9(2-4-10)17(29)30-25-12(26)5-6-13(25)27/h1-4,8,20H,5-7H2,(H3,19,21,23,24,28)

InChI Key

NMIVTDMJQNIWAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Origin of Product

United States

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